molecular formula C16H12N2O6S2 B2960186 2-({2-[(2-Formyl-4-nitrophenyl)sulfanyl]ethyl}sulfanyl)-5-nitrobenzenecarbaldehyde CAS No. 331460-03-8

2-({2-[(2-Formyl-4-nitrophenyl)sulfanyl]ethyl}sulfanyl)-5-nitrobenzenecarbaldehyde

Cat. No.: B2960186
CAS No.: 331460-03-8
M. Wt: 392.4
InChI Key: CFSRJUWPFQCGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-[(2-Formyl-4-nitrophenyl)sulfanyl]ethyl}sulfanyl)-5-nitrobenzenecarbaldehyde is a useful research compound. Its molecular formula is C16H12N2O6S2 and its molecular weight is 392.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-(2-formyl-4-nitrophenyl)sulfanylethylsulfanyl]-5-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6S2/c19-9-11-7-13(17(21)22)1-3-15(11)25-5-6-26-16-4-2-14(18(23)24)8-12(16)10-20/h1-4,7-10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSRJUWPFQCGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)SCCSC2=C(C=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({2-[(2-Formyl-4-nitrophenyl)sulfanyl]ethyl}sulfanyl)-5-nitrobenzenecarbaldehyde (CAS No. 331460-03-8) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H12N2O6S2C_{16}H_{12}N_{2}O_{6}S_{2}, with a molecular weight of 392.40 g/mol. The compound features a nitro group, aldehyde functional groups, and sulfanyl linkages, which may contribute to its biological properties.

Structural Representation

PropertyValue
Molecular FormulaC16H12N2O6S2
Molecular Weight392.40 g/mol
CAS Number331460-03-8

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structural motifs have been shown to inhibit bacterial growth effectively, suggesting that this compound may possess similar properties .

Anticancer Activity

Research has revealed that compounds containing nitrophenyl and sulfanyl groups can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent cellular stress responses. In vitro studies demonstrated that such compounds could inhibit cell proliferation in various cancer cell lines, including breast and lung cancers .

Case Study: In Vitro Anticancer Effects

A study investigated the effects of related compounds on cancer cell lines, revealing that at concentrations of 10 µM, significant reductions in cell viability were observed. The study noted a dose-dependent response, with higher concentrations leading to increased apoptosis rates .

Enzyme Inhibition

The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways. Enzyme assays demonstrated that similar compounds could inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases .

Cytotoxicity Testing

Cytotoxicity assays using MTT reduction showed that the compound exhibits cytotoxic effects on various human cell lines at different concentrations. The IC50 values were determined to be in the micromolar range, indicating a need for further investigation into its therapeutic index .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Generation of Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to apoptosis.
  • Enzyme Inhibition : Blocking key metabolic enzymes involved in cell survival.
  • Interference with DNA Synthesis : Compounds with similar structures have shown the ability to disrupt DNA replication processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.